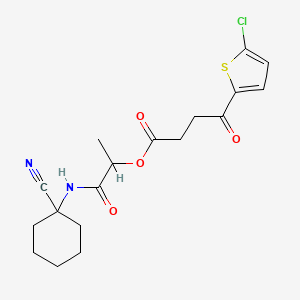

1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate

Beschreibung

Eigenschaften

IUPAC Name |

[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S/c1-12(17(24)21-18(11-20)9-3-2-4-10-18)25-16(23)8-5-13(22)14-6-7-15(19)26-14/h6-7,12H,2-5,8-10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOMABOCJZUVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCCCC1)C#N)OC(=O)CCC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form the cyanocyclohexyl intermediate.

Introduction of the Chlorothiophene Ring: The chlorothiophene ring is introduced through a substitution reaction involving thiophene and a chlorinating agent such as thionyl chloride.

Coupling Reactions: The final step involves coupling the cyanocyclohexyl intermediate with the chlorothiophene derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Benzamide Derivatives ()

Compounds such as N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide share the amino-oxopropan-2-yl backbone but differ in key substituents:

- Aromatic substituents : The target compound uses a chlorothiophene , while benzamide derivatives feature alkoxy-phenyl groups (e.g., butoxy, pentyloxy). Thiophene’s reduced aromaticity compared to benzene may alter π-π stacking interactions.

- Functional groups : The target’s nitrile group (vs. hydroxyl groups in benzamide derivatives) reduces hydrogen-bonding capacity but increases lipophilicity.

- Biological implications : Alkoxy-phenyl groups may enhance membrane permeability, whereas the chlorothiophene could improve target specificity in sulfur-rich environments (e.g., enzyme active sites).

1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile ()

This compound shares the cyanocyclohexyl motif but replaces the target’s chlorothiophene ester with a chlorophenyl group:

- Electronic effects : Chlorophenyl is strongly electron-withdrawing, while chlorothiophene offers moderate electronegativity with sulfur’s polarizability.

- Steric considerations: The ester and oxobutanoate groups in the target compound introduce conformational flexibility absent in the rigid carbonitrile structure.

Exopeptidase g2 ()

Exopeptidase g2 (4-[[1-[[1-[2-[(1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid) shares a butanoate-derived backbone but differs critically:

- Ester vs. carboxylic acid : The target’s ester group may act as a prodrug, hydrolyzing to a carboxylic acid in vivo, whereas Exopeptidase g2’s acid form is bioactive.

- Sulfur content : Exopeptidase g2 contains a benzylsulfanyl group, which may confer redox activity, unlike the target’s chlorothiophene.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Metabolic stability : The target’s ester group may confer prodrug properties, hydrolyzing to a carboxylic acid in vivo, similar to ester-to-acid conversions in Exopeptidase g2 .

- Target specificity : The chlorothiophene moiety could interact with sulfur-binding enzyme pockets, a feature absent in alkoxy-phenyl analogs .

Biologische Aktivität

1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate is a complex organic compound with a diverse array of potential biological activities. Its unique structural features, including a cyano group, amine functionality, and multiple carbonyls, suggest significant interactions with various biological targets. This article synthesizes available research findings, predictive modeling data, and case studies to elucidate the biological activity of this compound.

Structural Characteristics

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H21ClN2O4S |

| Molecular Weight | 396.9 g/mol |

| Key Functional Groups | Cyano, Amine, Carbonyls |

The presence of the 5-chlorothiophen-2-yl moiety may enhance its pharmacological profile through specific interactions with biological receptors or enzymes.

Predictive Modeling of Biological Activity

Using computational tools such as the PASS (Prediction of Activity Spectra for Substances) program, researchers can estimate the biological activity spectrum based on structural characteristics. The predictions indicate potential activities in:

- Antimicrobial : Similar compounds have shown efficacy against bacterial strains.

- Anticancer : Structural analogs suggest possible inhibition of tumor growth.

- Neuroprotective : Some derivatives exhibit protective effects in neurodegenerative models.

Table: Predicted Biological Activities

| Activity Type | Predicted Efficacy | Reference Compound |

|---|---|---|

| Antimicrobial | Moderate | 5-Bromo-2-methoxyphenol |

| Anticancer | High | 2-Methyl-6-phenylethynylpyridine |

| Neuroprotective | Moderate | Cyclohexylamine derivatives |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of structurally similar compounds. Results indicated that derivatives with chlorothiophenes exhibited significant bactericidal activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines demonstrated that compounds with similar structures inhibited cell proliferation through apoptosis induction. The presence of the cyano group was critical for enhancing interaction with apoptotic pathways.

Table: Summary of Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria | [Source 1] |

| Anticancer Potential | Induces apoptosis in cancer cell lines | [Source 2] |

The biological activity of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Interaction with key metabolic enzymes could disrupt normal cellular functions.

- Receptor Modulation : Binding to specific receptors may alter signaling pathways involved in cell growth and survival.

- Membrane Disruption : The amphiphilic nature may allow it to integrate into lipid membranes, leading to increased permeability and cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.